molecular formula C24H20N2S4 B11522834 2,2'-[(2,5-Dimethylbenzene-1,4-diyl)bis(methanediylsulfanediyl)]bis(1,3-benzothiazole)

2,2'-[(2,5-Dimethylbenzene-1,4-diyl)bis(methanediylsulfanediyl)]bis(1,3-benzothiazole)

Cat. No.: B11522834
M. Wt: 464.7 g/mol
InChI Key: KFGYRLWTIGIPBF-UHFFFAOYSA-N
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Description

2-[({4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2,5-DIMETHYLPHENYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOLE is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its two benzothiazole rings connected via a sulfanyl bridge, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

The synthesis of 2-[({4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2,5-DIMETHYLPHENYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOLE typically involves multi-step organic reactions. One common method includes the reaction of 2-mercaptobenzothiazole with an appropriate aldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts such as L-proline and solvents like DMSO to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it back to its thiol form.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

2-[({4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2,5-DIMETHYLPHENYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in its anticonvulsant activity, it binds to and modulates the activity of GABA receptors and sodium channels in the brain, thereby reducing neuronal excitability . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds to 2-[({4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2,5-DIMETHYLPHENYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOLE include other benzothiazole derivatives such as:

Properties

Molecular Formula

C24H20N2S4

Molecular Weight

464.7 g/mol

IUPAC Name

2-[[4-(1,3-benzothiazol-2-ylsulfanylmethyl)-2,5-dimethylphenyl]methylsulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C24H20N2S4/c1-15-11-18(14-28-24-26-20-8-4-6-10-22(20)30-24)16(2)12-17(15)13-27-23-25-19-7-3-5-9-21(19)29-23/h3-12H,13-14H2,1-2H3

InChI Key

KFGYRLWTIGIPBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CSC2=NC3=CC=CC=C3S2)C)CSC4=NC5=CC=CC=C5S4

Origin of Product

United States

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